![molecular formula C6H12ClNO2 B2949584 (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2375254-60-5](/img/structure/B2949584.png)
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound used in scientific research. It is also known as ACEC hydrochloride or ACPC hydrochloride. This compound is a cyclopropane derivative of the amino acid alanine. It has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is not fully understood. It is believed to act as a partial agonist of the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. It may also modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase the activity of the NMDA receptor, which is involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
One advantage of using (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride. One direction is to further investigate its potential as a treatment for various neurological and psychiatric disorders. Another direction is to develop more effective synthesis methods for the compound to improve its purity and yield. Additionally, research could focus on developing more soluble forms of the compound to improve its administration in experiments.
Synthesis Methods
The synthesis of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride involves the reaction of 2-bromoethylamine hydrobromide with cyclopropanecarboxylic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and chromatography.
Scientific Research Applications
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been studied for its potential as a treatment for schizophrenia, depression, and Alzheimer's disease.
properties
IUPAC Name |
(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRIOBSIKWZJU-GGTNOVMKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.